molecular formula C7H7BrN2O4S B1532588 (2-Bromo-4-nitrophenyl)methanesulfonamide CAS No. 1179307-46-0

(2-Bromo-4-nitrophenyl)methanesulfonamide

Cat. No. B1532588
CAS RN: 1179307-46-0
M. Wt: 295.11 g/mol
InChI Key: NJEXZIQIPXGKTD-UHFFFAOYSA-N
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Description

“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .

Scientific Research Applications

Nanotechnology

Finally, in the field of nanotechnology, (2-Bromo-4-nitrophenyl)methanesulfonamide can be utilized to synthesize nanostructures with specific functionalities. Its reactive groups can facilitate the attachment of nanoparticles to various substrates, enabling the creation of nanocomposites with tailored properties for electronics, catalysis, or sensing applications.

Each of these applications demonstrates the versatility and importance of (2-Bromo-4-nitrophenyl)methanesulfonamide in scientific research, highlighting its potential to contribute to advancements across a broad spectrum of disciplines .

Future Directions

Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .

properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEXZIQIPXGKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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